

Application Note: NMR Spectroscopic Characterization of a Methyl Propionate-PEG12 Linker

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Compound of Interest

Compound Name: Methyl propionate-PEG12

Cat. No.: B609240

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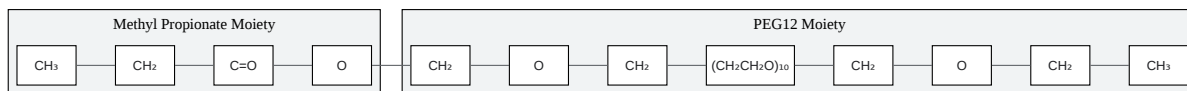
For Researchers, Scientists, and Drug Development Professionals

Introduction

Linkers play a pivotal role in various bioconjugation applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The **methyl propionate-PEG12** linker is a bifunctional molecule that combines a hydrophobic methyl propionate moiety with a hydrophilic polyethylene glycol (PEG) chain of twelve repeating units. This combination of properties can influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such linkers. This application note provides a detailed protocol and data interpretation guide for the characterization of a **methyl propionate-PEG12** linker using ^1H and ^{13}C NMR spectroscopy.

Molecular Structure and Signaling Pathway

The **methyl propionate-PEG12** linker is designed to connect two molecular entities. Its linear structure allows for spatial separation of the conjugated molecules, which can be crucial for their biological function.



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Caption: Molecular structure of the **Methyl propionate-PEG12** linker.

Experimental Protocols

Materials and Equipment

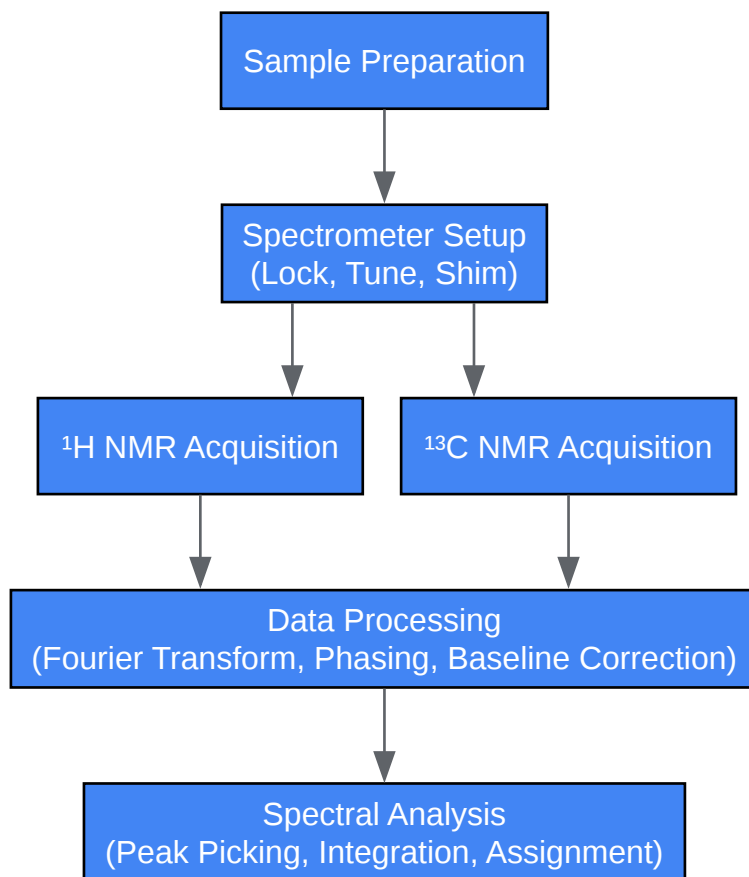
- Sample: **Methyl propionate-PEG12** linker
- NMR Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)
- Internal Standard: Tetramethylsilane (TMS)
- NMR Spectrometer: 400 MHz or higher field strength spectrometer
- NMR Tubes: 5 mm diameter

Sample Preparation

- Accurately weigh 5-10 mg of the **methyl propionate-PEG12** linker.
- Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl_3).
- Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing.

NMR Data Acquisition

The following is a typical workflow for acquiring NMR data.



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Caption: Experimental workflow for NMR characterization.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): 2-4 seconds
- Spectral Width (sw): 10-12 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time (aq): 1-2 seconds
- Spectral Width (sw): 200-250 ppm

Data Presentation and Interpretation

^1H NMR Spectral Data

The ^1H NMR spectrum of the **methyl propionate-PEG12** linker is expected to show characteristic signals for both the methyl propionate and the PEG moieties. The integration of the signals will correspond to the number of protons in each environment.

Table 1: Expected ^1H NMR Chemical Shifts and Multiplicities

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Methyl Propionate Moiety			
-CH ₃ (ethyl)	~1.15	Triplet (t)	3H
-CH ₂ -C=O	~2.35	Quartet (q)	2H
PEG12 Moiety			
-O-CH ₃ (methoxy terminus)	~3.38	Singlet (s)	3H
-CH ₂ -CH ₂ -O- (backbone)	~3.64	Multiplet (m)	~44H
-C=O-O-CH ₂ -	~4.20	Triplet (t)	2H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

The triplet at ~1.15 ppm and the quartet at ~2.35 ppm are characteristic of the ethyl group in the propionate moiety, with their coupling confirming their adjacency.^[1] The intense multiplet around 3.64 ppm is the signature of the repeating ethylene glycol units.^{[2][3]} The singlet at ~3.38 ppm corresponds to the terminal methoxy group of the PEG chain. The triplet at approximately 4.20 ppm is assigned to the methylene group of the PEG chain directly attached to the ester oxygen, which is deshielded.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the linker.

Table 2: Expected ¹³C NMR Chemical Shifts

Assignment	Chemical Shift (δ, ppm)
Methyl Propionate Moiety	
-CH ₃ (ethyl)	~9.2
-CH ₂ -C=O	~27.5
-C=O	~174.5
PEG12 Moiety	
-O-CH ₃ (methoxy terminus)	~59.0
-CH ₂ -CH ₂ -O- (backbone)	~70.5
-C=O-O-CH ₂ -	~63.8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

The carbonyl carbon of the ester is expected to resonate at the lowest field (~174.5 ppm).^{[4][5]} The carbons of the PEG backbone will give an intense signal around 70.5 ppm.^[6] The other

signals correspond to the terminal methoxy group and the carbons of the ethyl group.[4]

Conclusion

NMR spectroscopy is a powerful and essential tool for the comprehensive characterization of bifunctional linkers like **methyl propionate-PEG12**. By following the detailed protocols outlined in this application note, researchers can confidently verify the structure, confirm the identity, and assess the purity of their linker molecules. The provided tables of expected chemical shifts serve as a valuable reference for the interpretation of ^1H and ^{13}C NMR spectra, ensuring the quality and reliability of these critical components in the development of advanced bioconjugates.

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